molecular formula C8H15N B14347756 2-Ethyl-2-methylpentanenitrile CAS No. 98552-07-9

2-Ethyl-2-methylpentanenitrile

Cat. No.: B14347756
CAS No.: 98552-07-9
M. Wt: 125.21 g/mol
InChI Key: GHFFVPHYASZOTF-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylpentanenitrile is an organic compound with the molecular formula C8H15N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Halogenoalkanes: 2-Ethyl-2-methylpentanenitrile can be synthesized by heating a halogenoalkane with a solution of sodium or potassium cyanide in ethanol.

    From Amides: Nitriles can also be prepared by dehydrating amides.

    From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to produce hydroxynitriles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.

    Reduction: Reduction of nitriles can produce primary amines.

    Substitution: Nitriles can participate in substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reagent used.

Scientific Research Applications

2-Ethyl-2-methylpentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylpentanenitrile involves its interaction with various molecular targets and pathways. The cyano group (-CN) can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentanenitrile: Similar in structure but lacks the ethyl group.

    2-Ethylhexanenitrile: Similar but has a longer carbon chain.

    2-Methylbutanenitrile: Similar but has a shorter carbon chain.

Uniqueness

2-Ethyl-2-methylpentanenitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of both ethyl and methyl groups on the same carbon atom makes it different from other nitriles, influencing its behavior in chemical reactions and its applications in various fields.

Properties

CAS No.

98552-07-9

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-ethyl-2-methylpentanenitrile

InChI

InChI=1S/C8H15N/c1-4-6-8(3,5-2)7-9/h4-6H2,1-3H3

InChI Key

GHFFVPHYASZOTF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC)C#N

Origin of Product

United States

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